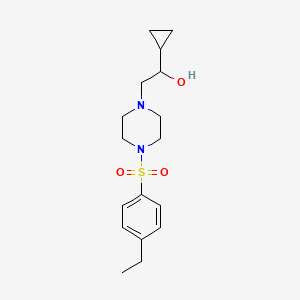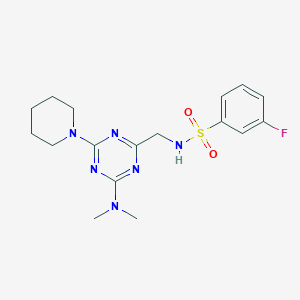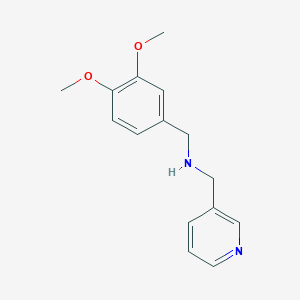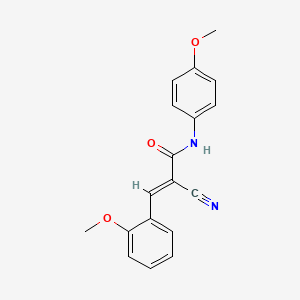
1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research. This chemical compound is also known as a selective serotonin reuptake inhibitor (SSRI) and is used in the treatment of various mental disorders.
Applications De Recherche Scientifique
Metabolism in Drug Development
The compound 1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol is significant in the field of drug metabolism and pharmacokinetics. A study by Hvenegaard et al. (2012) on a similar compound, Lu AA21004, revealed its metabolic pathways involving various cytochrome P450 enzymes. Such studies are crucial for understanding the biotransformation of potential pharmaceuticals, impacting their efficacy and safety (Hvenegaard et al., 2012).
Synthesis and Chemical Characterization
Research by Wang Jin-peng (2013) focuses on synthesizing related compounds, demonstrating the importance of this chemical class in medicinal chemistry. These synthetic processes provide a foundation for developing new therapeutic agents (Wang Jin-peng, 2013).
Antimicrobial Properties
Compounds like this compound have been investigated for their antimicrobial properties. Rajkumar et al. (2014) synthesized similar piperazine derivatives and evaluated their in vitro antimicrobial activities, highlighting the potential of these compounds in addressing bacterial and fungal infections (Rajkumar et al., 2014).
Photochemical Analysis
The photochemistry of related compounds, such as ciprofloxacin, has been studied by Mella et al. (2001). Understanding the photochemical behavior is important for the stability and storage conditions of pharmaceuticals (Mella et al., 2001).
Structural Studies
Structural studies, like those conducted by Hakimi et al. (2013), provide insights into the molecular configuration of related compounds. Such information is essential for understanding the interaction of these molecules with biological targets (Hakimi et al., 2013).
Propriétés
IUPAC Name |
1-cyclopropyl-2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-14-3-7-16(8-4-14)23(21,22)19-11-9-18(10-12-19)13-17(20)15-5-6-15/h3-4,7-8,15,17,20H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCUFHMXSAFMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)




![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)

